molecular formula C5H7BrO2 B3425947 [(E)-3-bromoprop-1-enyl] acetate CAS No. 4957-34-0

[(E)-3-bromoprop-1-enyl] acetate

Cat. No.: B3425947
CAS No.: 4957-34-0
M. Wt: 179.01 g/mol
InChI Key: JJPZBCGMCATWNR-DUXPYHPUSA-N
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Description

[(E)-3-Bromoprop-1-enyl] acetate is an aliphatic ester characterized by a brominated propenyl chain and an acetate functional group. The compound’s structure combines a reactive allylic bromide with an ester group, enabling participation in elimination, substitution, and polymerization reactions. It is likely used in organic synthesis as an intermediate for generating complex molecules or polymers, though specific industrial applications require further exploration.

Properties

IUPAC Name

[(E)-3-bromoprop-1-enyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPZBCGMCATWNR-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4957-34-0
Record name 3-bromoprop-1-en-1-yl acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3-bromoprop-1-enyl] acetate typically involves the reaction of 3-bromoprop-1-ene with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{3-bromoprop-1-ene} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

[(E)-3-bromoprop-1-enyl] acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different products.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding alcohol and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.

    Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution: Formation of 3-hydroxyprop-1-ene.

    Addition: Formation of 1,2-dibromopropane or 1-bromo-2-chloropropane.

    Hydrolysis: Formation of 3-bromoprop-1-en-1-ol and acetic acid.

Scientific Research Applications

[(E)-3-bromoprop-1-enyl] acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-3-bromoprop-1-enyl] acetate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the compound play a crucial role in its chemical behavior. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of different products.

Comparison with Similar Compounds

Structural and Functional Overview

The compound features:

  • Bromine substituent : Positioned at the β-carbon of the propenyl chain, enhancing electrophilicity and enabling nucleophilic substitution or elimination (e.g., forming conjugated dienes).
  • Acetate group : Provides ester functionality, which can hydrolyze to a carboxylic acid under acidic or basic conditions.
  • (E)-configuration : Ensures spatial arrangement critical for regioselective reactions .

Comparison with Esters of Brominated Alkenes

Compound Name Key Structural Differences Reactivity/Applications Reference
Ethyl 3-(3-bromophenyl)propanoate Aromatic bromine substituent Bioactive precursor; altered solubility due to phenyl group
[(1E)-3-Bromoprop-1-en-1-yl]boronic acid Boronic acid instead of acetate Suzuki-Miyaura cross-coupling reactions
[(E)-3-Bromoprop-1-enyl] acetate Aliphatic bromide + acetate Hydrolysis to acrylic acid derivatives; potential monomer

Key Insight : Unlike aromatic brominated esters, this compound’s aliphatic chain favors elimination reactions (e.g., dehydrohalogenation) over electrophilic aromatic substitution. Its ester group differentiates it from boronic acid derivatives, limiting use in metal-catalyzed couplings but enabling ester-specific transformations .

Comparison with Vinyl Acetate and Related Esters

Compound Name Substituents Reactivity/Applications Reference
Vinyl acetate No bromine; simple ester Polymerization to polyvinyl acetate (PVA)
This compound Bromine at β-carbon Enhanced reactivity for functionalization (e.g., Grignard reactions)

Key Insight : The bromine in this compound introduces additional reactivity compared to vinyl acetate. While vinyl acetate predominantly undergoes radical polymerization , the bromoacetate may participate in step-growth polymerization or serve as a Michael acceptor in nucleophilic additions.

Comparison with Aromatic Bromopropenyl Compounds

Compound Name Substituents Applications Reference
1-[(1E)-3-Bromoprop-1-en-1-yl]-4-nitrobenzene Nitro group on aromatic ring Electrophilic aromatic substitution
(2E)-3-(3-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one Bromine + nitro on aryl Anticancer/antimicrobial activity
This compound Aliphatic chain + acetate Intermediate for aliphatic systems

Key Insight : Aromatic bromopropenyl compounds exhibit bioactivity due to planar aromatic systems , whereas the aliphatic nature of this compound prioritizes synthetic versatility over direct biological interactions.

Biological Activity

[(E)-3-bromoprop-1-enyl] acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and organic chemistry. This article explores its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C5H7BrO2
  • Molecular Weight : 195.01 g/mol

The compound can be synthesized via various methods, including the reaction of bromopropylene with acetic anhydride or acetyl chloride in the presence of a base. This process typically yields good purity and can be optimized for higher yields by adjusting reaction conditions such as temperature and solvent.

Antimicrobial Properties

Studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing significant inhibition zones in disc diffusion assays. For instance, it demonstrated effectiveness against Candida albicans with an inhibition diameter ranging from 20 to 26 mm depending on concentration .

Cytotoxicity

Cytotoxic evaluations reveal that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. A recent study highlighted its cytotoxic effects on KB (human oral cancer) and P388 (mouse lymphocytic leukemia) cells, with IC50 values reported at 50 ng/mL and 250 ng/mL, respectively .

Case Studies

  • Cytotoxicity in Cancer Research :
    • A study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in cell death, suggesting its potential as a lead compound for further development in cancer therapeutics .
  • Antifungal Activity :
    • In another investigation focusing on antifungal properties, this compound was tested against multiple strains of fungi. The compound exhibited strong antifungal activity, particularly against Candida species, reinforcing its potential application in treating fungal infections .

Research Findings

A comprehensive analysis of the biological activity of this compound reveals the following key findings:

Activity Type Effectiveness Reference
AntimicrobialInhibition diameter: 20-26 mm
CytotoxicityIC50 values: 50 ng/mL (KB), 250 ng/mL (P388)
AntifungalStrong activity against Candida albicans

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.